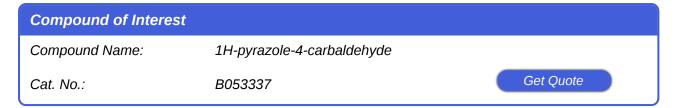


Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Agrochemicals

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-4-carbaldehyde is a versatile heterocyclic building block playing a pivotal role in the synthesis of a wide array of modern agrochemicals.[1] Its reactive aldehyde group and the stable pyrazole core allow for diverse chemical modifications, leading to the development of potent fungicides, herbicides, and insecticides. The pyrazole scaffold is considered a "privileged structure" in agrochemical discovery due to its ability to interact with various biological targets in pests, weeds, and fungi.[2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of **1H-pyrazole-4-carbaldehyde** in the development of next-generation crop protection agents.

Applications in Agrochemicals

The structural versatility of **1H-pyrazole-4-carbaldehyde** has been exploited to develop commercial agrochemicals with distinct modes of action.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of fungicides derived from the pyrazole scaffold are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad



spectrum of fungal pathogens. The key pharmacophore for many SDHIs is the pyrazole-carboxamide moiety, which can be synthesized from **1H-pyrazole-4-carbaldehyde**.[2][3]

- Mode of Action: SDHIs inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi. This blockage disrupts the production of ATP, the cellular energy currency, leading to the cessation of fungal growth and spore germination.[2]
- Examples of Pyrazole-Based SDHI Fungicides: Penthiopyrad, Bixafen, Fluxapyroxad, and Penflufen.[3]

Herbicides: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Pyrazole derivatives are prominent in the development of herbicides that target critical plant enzymes. A major class of these are the inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[2]

- Mode of Action: Inhibition of the HPPD enzyme leads to a deficiency in essential compounds, causing bleaching of new growth and eventual plant death.[2]
- Examples of Pyrazole-Based HPPD Inhibiting Herbicides: Pyrasulfotole, Topramezone, and Pyrazoxyfen.[2]

Insecticides: GABA-gated Chloride Channel Antagonists

Pyrazole-based insecticides are highly effective against a wide range of agricultural pests, primarily by targeting the insect's nervous system.[2]

Mode of Action: Fipronil, a prominent phenylpyrazole insecticide, acts as a potent antagonist
of the GABA-gated chloride channel in neurons. This disruption of the central nervous
system leads to hyperexcitation and the death of the insect.[1]

Quantitative Data

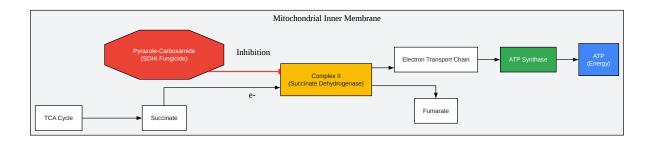
The following table summarizes the biological activity of representative agrochemicals derived from the pyrazole scaffold.



Compound Class	Agrochemical Example	Target Organism	Biological Activity (EC50/IC50/LC 50)	Reference
Fungicide (SDHI)	Bixafen	Alternaria solani	EC50: 0.043 mg/L	[4]
Compound 8j	Alternaria solani	EC50: 3.06 μg/mL	[5]	
Compound 1v	Fusarium graminearum	EC50: 0.0530 μΜ	[6]	
Herbicide (HPPD)	KPP-297	Annual lowland weeds	Good activity at 100 g a.i./ha	[7]
Insecticide	Fipronil	Termites	LC50: 0.038 μg/mL	[8]
Compound 7h	Aphis fabae	85.7% mortality at 12.5 mg/L	[9]	

Signaling Pathway and Experimental Workflow Diagrams Signaling Pathways

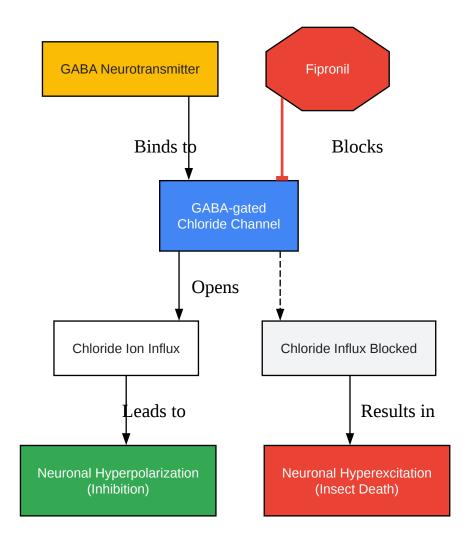




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Caption: Inhibition of Fungal Respiration by Pyrazole-Carboxamide SDHI Fungicides.





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Caption: Mode of Action of Fipronil on Insect GABA Receptors.

Experimental Workflows



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Caption: General Synthetic Workflow for Pyrazole-Carboxamide Agrochemicals.

Experimental Protocols



Protocol 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of a key intermediate, a substituted **1H-pyrazole-4-carbaldehyde**, using the Vilsmeier-Haack reaction.[10]

Materials:

- 3-methyl-1-phenyl-5-pyrazolone
- Phosphoryl chloride (POCl3)
- N,N-Dimethylformamide (DMF)
- · Ice-cold water
- Ethanol

Procedure:

- Add phosphoryl chloride (0.35 mol, 32 mL) dropwise to ice-cold DMF (0.16 mol, 12 mL).
- To this mixture, add 3-methyl-1-phenyl-5-pyrazolone (0.05 mol).
- · Reflux the reaction mixture for 1 hour.
- After cooling, pour the reaction mixture into ice-cold water (300 mL).
- Collect the precipitated solid by filtration.
- Wash the solid with water, dry, and recrystallize from ethanol to yield pale-yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol details the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid, a crucial step for the synthesis of pyrazole-carboxamide fungicides.[10]



Materials:

- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Potassium permanganate (KMnO4)
- Water/acetone mixture (3:2)
- Hydrochloric acid (HCl)

Procedure:

- Add 5-chloro-3-methyl-1-phenyl-**1H-pyrazole-4-carbaldehyde** (5 mmol) and potassium permanganate (18 mmol) to a water/acetone mixture (3:2 ratio, 50 mL).
- Heat the mixture at 80 °C for 4 hours.
- Filter the reaction mixture.
- Acidify the filtrate to pH = 2 using HCl to precipitate the product.
- Filter off the white solid and dry to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Protocol 3: Synthesis of Pyrazole-Carboxamides

This protocol provides a general method for the synthesis of pyrazole-carboxamides from the corresponding carboxylic acid.[11]

Materials:

- 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivative
- Triethylamine
- N,N-Dimethylformamide (DMF)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)



- 1-Hydroxybenzotriazole (HOBt)
- Substituted 5-amino-1H-pyrazole derivative

Procedure:

- To a stirred solution of the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivative (1 mmol) and triethylamine (2 mmol) in DMF (12 mL), add a mixture of EDCI (1 mmol) and HOBt (1 mmol).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of the substituted 5-amino-1H-pyrazole derivative (1 mmol) in DMF (5 mL) to the reaction mixture.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, isolate and purify the product to obtain the desired N-(1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide.

Conclusion

1H-pyrazole-4-carbaldehyde and its derivatives are indispensable intermediates in the synthesis of a diverse range of highly effective agrochemicals. The synthetic accessibility and the possibility for extensive structural modifications of the pyrazole core will continue to drive the discovery of novel fungicides, herbicides, and insecticides with improved efficacy, selectivity, and environmental profiles. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of next-generation crop protection solutions.

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